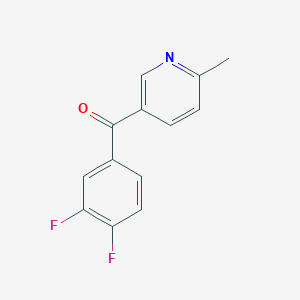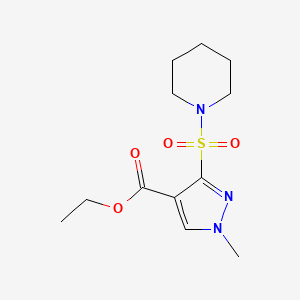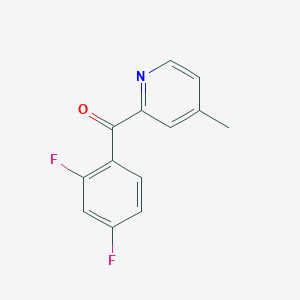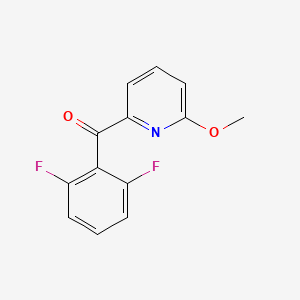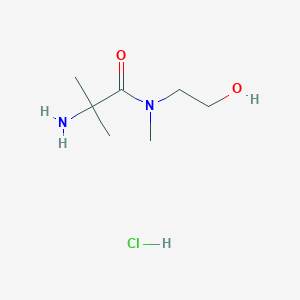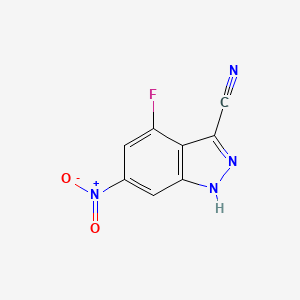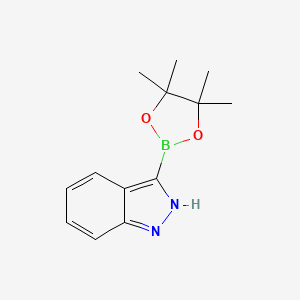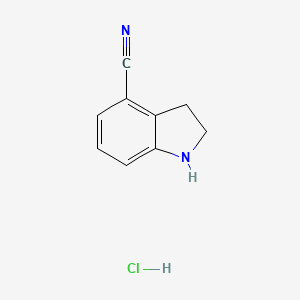
Chlorhydrate d'indoline-4-carbonitrile
Vue d'ensemble
Description
Indoline-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indoline-4-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-4-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments anticancéreux
Les dérivés d'indoline, y compris le chlorhydrate d'indoline-4-carbonitrile, ont montré un potentiel prometteur dans le développement de médicaments anticancéreux. Leur structure unique permet la construction de nouveaux échafaudages médicamenteux capables d'interagir avec les résidus d'acides aminés des protéines par le biais d'interactions hydrophobes et de liaisons hydrogène . Cette interaction est cruciale pour concevoir des médicaments qui peuvent cibler les cellules cancéreuses avec une plus grande spécificité, réduisant potentiellement les effets secondaires associés à la chimiothérapie.
Agents antibactériens
La structure de l'indoline est un élément clé dans la synthèse d'antibiotiques. Le this compound a été étudié pour ses propriétés antibactériennes, en particulier contre les souches qui ont développé une résistance aux antibiotiques existants . Cette recherche est essentielle dans la lutte continue contre les bactéries résistantes aux antibiotiques.
Thérapeutiques cardiovasculaires
Les chercheurs explorent l'utilisation de composés d'indoline dans le traitement des maladies cardiovasculaires. Les propriétés physico-chimiques du this compound, telles qu'une solubilité accrue dans l'eau, en font un candidat pour le développement de médicaments pouvant fournir une protection cardiovasculaire et traiter l'hypertension artérielle .
Médicaments anti-inflammatoires et analgésiques
La partie indoline est utilisée dans la conception de médicaments anti-inflammatoires et analgésiques. La capacité du this compound à agir comme donneur et accepteur de liaison hydrogène le rend approprié pour créer des composés capables de moduler les voies inflammatoires et de soulager la douleur .
Applications de la chimie verte
Les dérivés de l'indoline sont utilisés dans les réactions de cycloaddition, qui sont économes en atomes et s'alignent sur les principes de la chimie verte . Le this compound peut être impliqué dans ces réactions pour synthétiser divers squelettes hétérocycliques, contribuant à des procédés chimiques plus durables.
Synthèse de composés bioactifs
La structure de l'indoline est un bloc de construction polyvalent pour la synthèse d'un large éventail de composés bioactifs. Le this compound peut être utilisé pour créer des structures complexes de type produit naturel, qui sont souvent difficiles à synthétiser par des méthodes traditionnelles .
Mécanisme D'action
Target of Action
Indoline-4-carbonitrile hydrochloride, like many indole derivatives, is known to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound
Mode of Action
The mode of action of Indoline-4-carbonitrile hydrochloride involves its interaction with its targets, leading to various biological changes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Biochemical Pathways
Indoline-4-carbonitrile hydrochloride, as an indole derivative, may affect several biochemical pathways. Indole derivatives are known to be involved in a wide range of biological and clinical applications . .
Result of Action
The molecular and cellular effects of Indoline-4-carbonitrile hydrochloride’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . .
Analyse Biochimique
Biochemical Properties
Indoline-4-carbonitrile hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The compound’s interactions with enzymes such as cytochrome P450 have been noted, where it undergoes dehydrogenation to produce indole through a novel pathway . This interaction highlights its potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
Indoline-4-carbonitrile hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including indoline-4-carbonitrile hydrochloride, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of indoline-4-carbonitrile hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can lead to the modulation of enzyme activity, influencing various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoline-4-carbonitrile hydrochloride have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including indoline-4-carbonitrile hydrochloride, exhibit various biological activities over extended periods
Dosage Effects in Animal Models
The effects of indoline-4-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies on animal models help in determining the threshold effects and safe dosage ranges for potential clinical use.
Metabolic Pathways
Indoline-4-carbonitrile hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes dehydrogenation by cytochrome P450 enzymes to produce indole, which can be further metabolized . These metabolic pathways are crucial for understanding the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of indoline-4-carbonitrile hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound’s structure allows it to interact with amino acid residues of proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
Indoline-4-carbonitrile hydrochloride’s subcellular localization is influenced by its structure and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCCKDORHOEOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


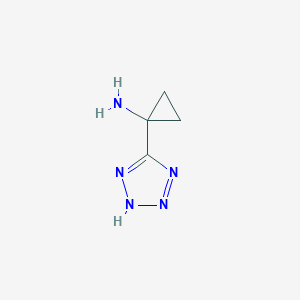
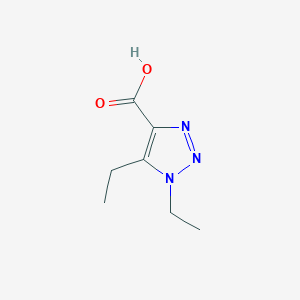
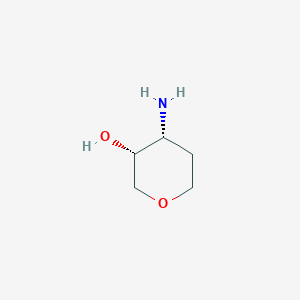
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)

![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)
